![molecular formula C10H12BrN3 B13071764 3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)

3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

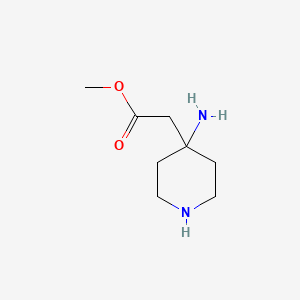

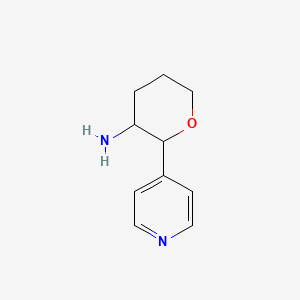

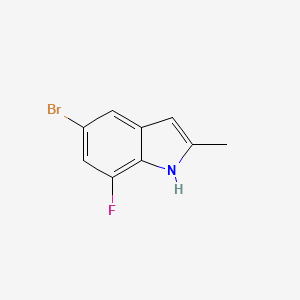

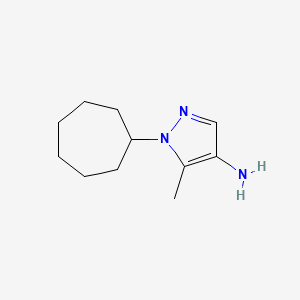

3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

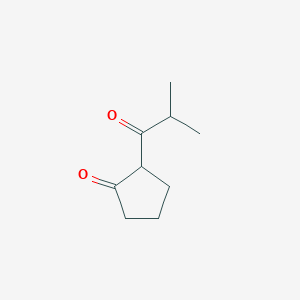

The synthesis of 3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 3-amino-4-bromopyrazole with acetylacetone in acetic acid at room temperature. This reaction yields the desired compound in a quantitative manner .

Industrial Production Methods

the scalable laboratory methods for the synthesis of pyrazolo[1,5-A]pyrimidine derivatives involve the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by aryl substituents using cross-coupling reactions.

Electrophilic Addition: The compound can generate a carbanion using reactions with n-butyllithium, followed by electrophilic addition.

Common Reagents and Conditions

Suzuki–Miyaura Cross-Coupling: Utilizes aryl and heteroaryl boronic acids with a tandem catalyst XPhosPdG2/XPhos to avoid debromination.

n-Butyllithium: Used to generate a carbanion for further functionalization.

Major Products Formed

Aryl Substituted Derivatives: Formed through cross-coupling reactions.

Electrophilic Addition Products: Resulting from reactions with n-butyllithium.

Scientific Research Applications

3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine has several scientific research applications:

Medicinal Chemistry: Used as a scaffold for designing biologically active molecules, including anticancer and anti-inflammatory agents.

Material Science: Due to its significant photophysical properties, it is used in the development of fluorophores.

Neurodegenerative Disorders: Some derivatives display micromolar IC50 values against monoamine oxidase B, a target in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase B, which is involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5-one

- 3-Bromo-5,7-dimethylpyrazolo[1,5-A]pyrimidine

Uniqueness

3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and photophysical properties. The presence of ethyl groups at positions 5 and 7 can lead to different reactivity and interaction with biological targets compared to its methyl or trifluoromethyl-substituted analogs .

Properties

Molecular Formula |

C10H12BrN3 |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C10H12BrN3/c1-3-7-5-8(4-2)14-10(13-7)9(11)6-12-14/h5-6H,3-4H2,1-2H3 |

InChI Key |

VRPHWIXXWLEOAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC2=C(C=NN12)Br)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)

![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)

![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)

![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)